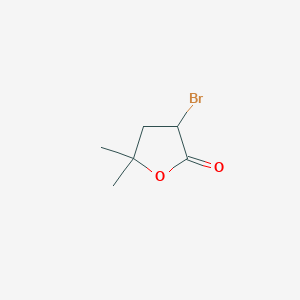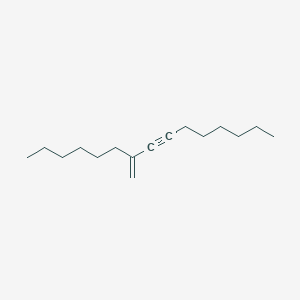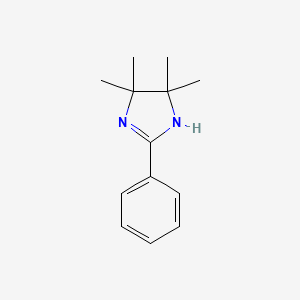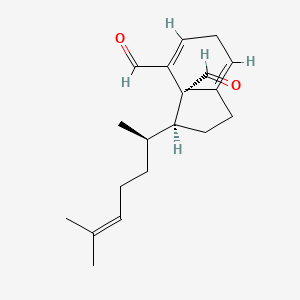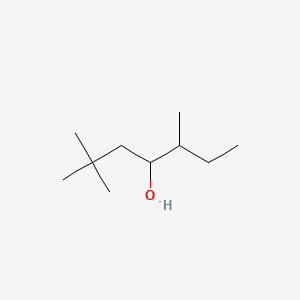
2,2,5-Trimethylheptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of 2,2,5-trimethylheptan-4-one with a Grignard reagent such as methylmagnesium bromide, followed by acidic hydrolysis, can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. Catalytic hydrogenation of the corresponding ketone or aldehyde is a common method used in industrial settings. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield hydrocarbons, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: 2,2,5-Trimethylheptan-4-one or 2,2,5-Trimethylheptanal.
Reduction: 2,2,5-Trimethylheptane.
Substitution: 2,2,5-Trimethylheptyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a model compound in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,5-Trimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
2,2,5-Trimethylheptan-4-ol can be compared with other branched-chain alcohols, such as:
- 2,2,4-Trimethylpentan-3-ol
- 2,3,4-Trimethylpentan-3-ol
- 2,2,3-Trimethylbutan-1-ol
These compounds share similar structural features but differ in the position and number of methyl groups, which can influence their physical and chemical properties
Eigenschaften
CAS-Nummer |
66256-42-6 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,2,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-8(2)9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
JHHGGYCQTXZCTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


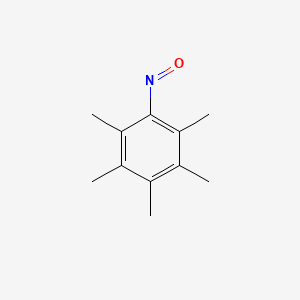
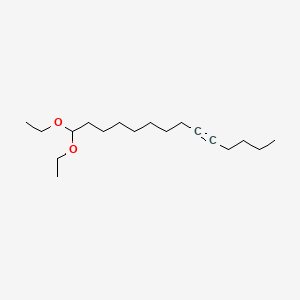
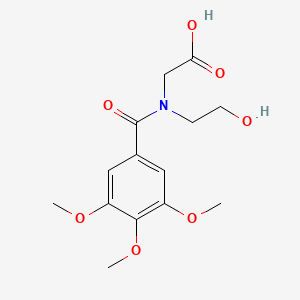
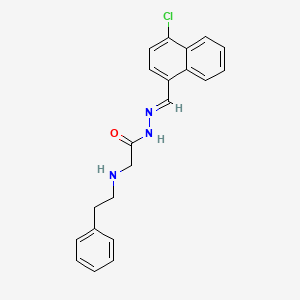
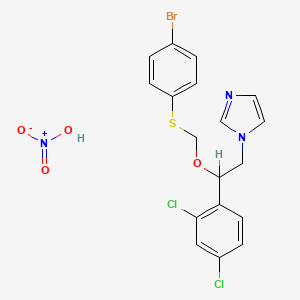
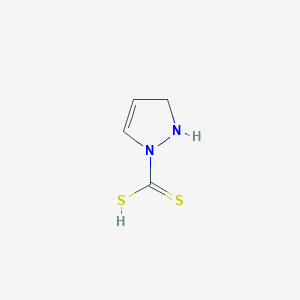
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
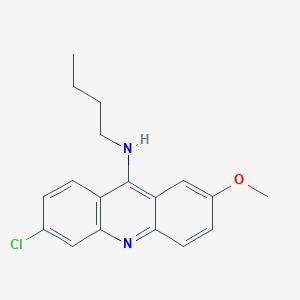

![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
